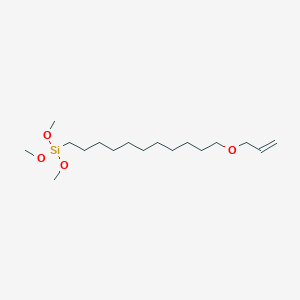

Allyloxyundecyltrimethoxysilane

Description

Properties

IUPAC Name |

trimethoxy(11-prop-2-enoxyundecyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O4Si/c1-5-15-21-16-13-11-9-7-6-8-10-12-14-17-22(18-2,19-3)20-4/h5H,1,6-17H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCWCSRPVHCXOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCCCCCCCOCC=C)(OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Mechanistic Pathways of Allyloxyundecyltrimethoxysilane

Precursor Chemistry and Synthetic Methodologies

The primary route for synthesizing allyloxyundecyltrimethoxysilane is through the hydrosilylation of a suitable α,ω-diene precursor. This process involves the addition of a silicon-hydride bond across a carbon-carbon double bond, typically catalyzed by a transition metal complex. researchgate.net

The key precursors for this synthesis are:

Undec-10-en-1-ol allyl ether: This precursor provides the undecyl chain with a terminal allyl ether. It can be synthesized in a two-step process. First, undec-10-en-1-ol is prepared. nist.govnih.gov Subsequently, the hydroxyl group of undec-10-en-1-ol undergoes a Williamson ether synthesis with an allyl halide, such as allyl bromide, in the presence of a base to form the desired undec-10-en-1-ol allyl ether. wikipedia.orgmasterorganicchemistry.comyoutube.comyoutube.comyoutube.com

Trimethoxysilane (B1233946) (HSi(OCH₃)₃): This is the source of the trimethoxysilyl group.

The hydrosilylation reaction is typically catalyzed by platinum-based catalysts, such as Karstedt's catalyst or Speier's catalyst, which facilitate the addition of the Si-H bond of trimethoxysilane to the terminal double bond of the undec-10-en-1-ol allyl ether. researchgate.netresearchgate.net The reaction is highly efficient and results in the formation of an anti-Markovnikov addition product, yielding this compound. nih.gov

Hydrolysis Reactions of Trialkoxysilane Moieties

The trimethoxysilane group of this compound is susceptible to hydrolysis, a reaction in which the methoxy (B1213986) groups are replaced by hydroxyl groups to form silanols. wikipedia.org This process is a crucial first step in the formation of siloxane networks and the bonding of the silane (B1218182) to inorganic substrates. nih.govunm.edu The hydrolysis can be catalyzed by either acids or bases. unm.edugelest.com

Under acidic conditions, the hydrolysis of trialkoxysilanes proceeds via a mechanism involving the protonation of an alkoxy group, making it a better leaving group (methanol). gelest.comchemistrysteps.com This is followed by a nucleophilic attack of water on the silicon atom. youtube.comresearchgate.netkhanacademy.org The reaction is generally considered to be a bimolecular displacement (Sɴ2-Si) type mechanism. unm.edu

The key steps in acid-catalyzed hydrolysis are:

Protonation: An alkoxy oxygen is protonated by a hydronium ion.

Nucleophilic Attack: A water molecule attacks the electrophilic silicon center.

Leaving Group Departure: A molecule of methanol (B129727) is eliminated, and a silanol (B1196071) group is formed.

This process can occur sequentially for all three methoxy groups, leading to the formation of silanetriols (R-Si(OH)₃). The rate of hydrolysis is generally fastest for the first methoxy group and decreases for subsequent groups. gelest.com

In a basic medium, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. youtube.commasterorganicchemistry.com This forms a pentacoordinate silicon intermediate. youtube.com

The steps for base-catalyzed hydrolysis are:

Nucleophilic Attack: A hydroxide ion attacks the silicon atom.

Intermediate Formation: A negatively charged pentacoordinate intermediate is formed.

Leaving Group Departure: A methoxide (B1231860) ion is eliminated, which is then protonated by water to form methanol and regenerate the hydroxide catalyst.

Base-catalyzed hydrolysis is generally slower than acid-catalyzed hydrolysis. gelest.com The reaction proceeds to form silanolates, which can then undergo condensation.

The rate of hydrolysis of trialkoxysilanes is influenced by several factors: nih.govnih.gov

pH: The hydrolysis rate is slowest at a neutral pH (around 7) and is significantly accelerated under both acidic and basic conditions. nih.govgelest.comcfmats.com

Nature of the Alkoxy Group: The rate of hydrolysis decreases with increasing size of the alkoxy group. Therefore, methoxy groups hydrolyze faster than ethoxy groups. nih.govgelest.com

Organic Substituent (R-group): The long undecyl chain in this compound is expected to have a steric effect, potentially slowing down the hydrolysis rate compared to smaller alkyltrialkoxysilanes. researchgate.net However, the electronic effect of the ether linkage is generally minimal on the hydrolysis rate. researchgate.net

Temperature: Increasing the reaction temperature increases the rate of hydrolysis. cfmats.com

Solvent: The type of solvent and the concentration of water can affect the hydrolysis rate. The use of a co-solvent like ethanol (B145695) can slow down the reaction. cfmats.comresearchgate.net

Interactive Table: Factors Affecting Trialkoxysilane Hydrolysis Rates

| Factor | Effect on Hydrolysis Rate | Rationale |

| pH | Minimum at pH ~7; increases in acidic or basic conditions. nih.govgelest.comcfmats.com | Catalysis by H⁺ or OH⁻ ions. unm.edugelest.com |

| Alkoxy Group Size | Decreases with increasing size (e.g., Methoxy > Ethoxy). nih.govgelest.com | Steric hindrance at the silicon center. gelest.com |

| Alkyl Chain Length | Generally decreases with increasing chain length. researchgate.net | Steric hindrance from the long alkyl chain. researchgate.net |

| Temperature | Increases with increasing temperature. cfmats.com | Provides higher kinetic energy for molecules to overcome the activation energy barrier. |

| Water Concentration | Increases with higher water concentration. researchgate.net | Water is a reactant in the hydrolysis reaction. |

| Co-Solvent | Can decrease the rate (e.g., ethanol). cfmats.comresearchgate.net | Dilution of reactants and potential for reverse reaction (esterification). gelest.com |

Condensation Reactions and Siloxane Network Formation

Following hydrolysis, the resulting silanol groups are highly reactive and can undergo condensation reactions to form stable siloxane bonds (Si-O-Si). wikipedia.org This process leads to the formation of oligomers and eventually a cross-linked polysiloxane network. acs.org

There are two primary pathways for silanol condensation:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. ≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

Alcohol-producing condensation: A silanol group reacts with an unhydrolyzed alkoxy group to form a siloxane bond and an alcohol molecule. ≡Si-OH + RO-Si≡ → ≡Si-O-Si≡ + ROH

The condensation reactions are also catalyzed by acids and bases. unm.edu Under acidic conditions, condensation tends to result in more linear, less branched polymer chains. nih.gov In contrast, base-catalyzed condensation typically leads to more highly branched and cross-linked network structures. nih.gov The long undecyl chains of this compound are expected to influence the final network structure, potentially leading to a more flexible and hydrophobic network due to steric effects and the nonpolar nature of the long alkyl chains. researchgate.netmdpi.com The condensation of silanols can also be catalyzed by enzymes like silicatein-α. mdpi.com

Competition and Interplay Between Hydrolysis and Condensation

In the context of alkoxysilanes, the hydrolysis and condensation reactions are fundamental processes that govern the formation of polysiloxane networks. Hydrolysis, the initial step, involves the reaction of the methoxy groups (-OCH3) of the silane with water to form silanol groups (-Si-OH) and methanol. This is followed by condensation, where the silanol groups react with each other or with remaining alkoxy groups to form siloxane bonds (-Si-O-Si-), releasing water or alcohol as a byproduct.

The competition between these two reactions is a critical factor in determining the structure of the resulting polymeric material. The relative rates of hydrolysis and condensation are influenced by several factors, including the steric bulk of the non-hydrolyzable organic substituent, in this case, the allyloxyundecyl group. Generally, a longer alkyl chain can sterically hinder the approach of water molecules, potentially slowing down the hydrolysis rate compared to smaller alkoxysilanes.

Structural Evolution of Oligomeric and Polymeric Siloxane Intermediates

The progression from monomer to a fully formed polymer network involves the formation of various oligomeric and polymeric siloxane intermediates. Initially, the hydrolysis of this compound would lead to the formation of monomeric silanols. These reactive species can then undergo condensation to form linear, cyclic, or branched oligomers. The structure of these intermediates is highly dependent on the reaction conditions. For instance, under acidic conditions, which tend to favor hydrolysis over condensation, more linear and less branched structures may be formed initially. Conversely, basic conditions, which accelerate condensation, can lead to more compact, highly branched, or even colloidal silica-like particles. The long undecyl chain in this compound would also play a significant role in the self-assembly and final architecture of the resulting polymer.

Influence of Reaction Conditions (pH, Concentration, Temperature) on Reaction Kinetics

The kinetics of hydrolysis and condensation of alkoxysilanes are profoundly influenced by the reaction conditions.

pH: The pH of the reaction medium is a primary catalyst for both hydrolysis and condensation.

Acidic Conditions (low pH): Hydrolysis is generally favored and proceeds at a faster rate. The reaction is catalyzed by the protonation of the alkoxy group, making it a better leaving group. Condensation also occurs but is typically slower than hydrolysis.

Basic Conditions (high pH): Condensation reactions are significantly accelerated. The mechanism involves the nucleophilic attack of a deprotonated silanol (silanolate anion) on another silicon atom.

Neutral Conditions (pH ≈ 7): Both hydrolysis and condensation rates are at a minimum.

Concentration: The concentration of the silane, water, and catalyst all impact the reaction kinetics. Higher concentrations of reactants will generally lead to faster reaction rates due to the increased frequency of molecular collisions. The water-to-silane ratio is a particularly crucial parameter; a higher ratio favors more complete hydrolysis before significant condensation occurs.

Temperature: As with most chemical reactions, an increase in temperature accelerates the rates of both hydrolysis and condensation. Higher temperatures provide the necessary activation energy for the reactions to occur more rapidly. This can lead to faster gelation times in sol-gel processes. The specific effect of temperature on the final polymer structure would depend on the interplay with other factors like pH and concentration.

While these general principles provide a solid foundation for understanding the chemistry of this compound, the lack of specific empirical data underscores a gap in the current body of scientific knowledge. Further research is necessary to elucidate the precise reaction kinetics and structural evolution of this particular compound.

Interfacial Adhesion Mechanisms Mediated by Allyloxyundecyltrimethoxysilane

Theoretical Frameworks of Silane (B1218182) Coupling at Inorganic-Organic Interfaces

Silane coupling agents are a class of organosilicon compounds that function as intermediaries to create strong, stable bonds between dissimilar materials, such as an inorganic substrate (e.g., glass, metal, silica) and an organic polymer matrix. dow.comprevestdirect.comshinetsusilicone-global.com The fundamental principle behind their efficacy lies in their dual-reactivity, where one part of the molecule bonds with the inorganic surface and the other part bonds with the organic resin. labinsights.nlnih.gov

The general chemical structure of a silane coupling agent can be represented as Y-R-SiX₃, where:

X represents a hydrolyzable group, typically an alkoxy group (e.g., methoxy (B1213986), ethoxy), which is reactive towards inorganic surfaces. nih.gov Methoxy groups tend to hydrolyze rapidly. shinetsusilicones.com

Si is the central silicon atom.

R is a stable spacer group, in this case, a long undecyl (C₁₁) chain, which provides flexibility and can influence the properties of the interphase region.

Y is an organofunctional group, in this case, an allyloxy group, which is designed to be compatible with and react with the organic polymer matrix. nih.gov

Formation of Chemical Bonds at Heterogeneous Interfaces

The effectiveness of allyloxyundecyltrimethoxysilane hinges on its ability to form strong, durable chemical bonds at the interface between the inorganic filler and the organic matrix. This is achieved through two primary mechanisms: the formation of siloxane bonds with the inorganic substrate and the entanglement of its organic-functional end with the polymer matrix.

The primary mechanism for adhesion to an inorganic surface involves the trimethoxysilyl end of the molecule. The process unfolds in a series of reactions:

Hydrolysis: The three methoxy groups (-OCH₃) on the silicon atom are hydrolytically unstable and react with water (often present as a thin layer on the substrate surface) to form silanol (B1196071) groups (Si-OH) and methanol (B129727) as a byproduct. shinetsusilicone-global.com

Condensation: These newly formed, highly reactive silanol groups then react with hydroxyl (-OH) groups present on the surface of the inorganic substrate (such as glass or silica). This condensation reaction forms a strong, covalent siloxane bond (Si-O-Si), anchoring the silane molecule to the substrate. nih.govnih.gov

Self-Condensation: Additionally, adjacent silanol groups from different silane molecules can condense with each other, forming a cross-linked polysiloxane network layer on the substrate surface. nih.gov This network enhances the cohesive strength and hydrolytic stability of the interphase region. researchgate.net

This sequence of reactions creates a robust, covalent linkage between the silane coupling agent and the inorganic material, which is fundamental to improving adhesion and performance. prevestdirect.com

Table 1: Theoretical Bond Strength Contributions of Silane Coupling Mechanisms

| Adhesion Mechanism | Bond Type | Location | Relative Strength | Role of this compound |

| Substrate Bonding | Covalent (Si-O-Si) | Inorganic Substrate-Silane Interface | Very High | The trimethoxysilyl group hydrolyzes and condenses with substrate hydroxyls. |

| Interphase Cross-linking | Covalent (Si-O-Si) | Within the Silane Layer | High | Silanol groups of adjacent silane molecules self-condense to form a network. |

| Matrix Interaction | Covalent / Physical Entanglement | Silane-Polymer Matrix Interface | High to Moderate | The allyloxy group co-reacts or entangles with the polymer matrix, forming an IPN. |

| Secondary Interactions | Van der Waals, Hydrogen Bonding | Throughout the Interphase | Low | Occur between the undecyl chain, the polymer, and the substrate, contributing to overall adhesion. |

While covalent bonds anchor the silane to the inorganic substrate, adhesion to the organic polymer matrix is achieved through the allyloxy functional group at the other end of the molecule. This group facilitates the formation of an Interpenetrating Polymer Network (IPN). An IPN consists of two or more polymer networks that are at least partially interlaced on a molecular scale but are not covalently bonded to each other. wikipedia.org This physical entanglement prevents the networks from being separated without breaking chemical bonds. wikipedia.org

In the context of this compound, the long undecyl chain and the terminal allyloxy group penetrate into the polymer matrix during the composite's curing or formation process. The allyloxy group can participate in the polymerization reaction of the matrix resin. This co-reaction results in the silane molecules becoming chemically integrated into the polymer network. The result is a diffuse, gradient region where the cross-linked siloxane network at the substrate surface becomes physically entangled with the polymer matrix. rsc.orgdtic.mil This IPN structure creates a durable and tough interface, as the interlocking networks dissipate energy and resist crack propagation more effectively than a sharp interface. nih.govwikipedia.org

Interphase Region Characterization and Conceptual Models

The application of a silane coupling agent like this compound transforms the simple two-dimensional "interface" between two materials into a three-dimensional "interphase." researchgate.net This interphase is an interfacial region with a finite thickness and properties that are distinguishably different from either the bulk substrate or the bulk polymer matrix. researchgate.netresearchgate.net

Conceptually, the interphase can be modeled as a gradient structure:

At the inorganic substrate surface, the interphase is rich in siloxane bonds, making it rigid and ceramic-like.

Moving away from the substrate, the concentration of the silane's long hydrocarbon chains increases, leading to a more flexible, oligomeric polysiloxane layer.

At the outermost region, the organofunctional allyloxy groups interdiffuse and react with the polymer matrix, creating the IPN. The properties in this region gradually transition to match those of the bulk polymer.

The thickness and specific properties of this interphase are critical design factors and depend on the amount of silane applied, the surface chemistry of the substrate, and the processing conditions used to form the composite. nih.govresearchgate.net Characterization of this region is complex and often requires advanced surface analysis techniques. researchgate.netpnnl.gov

Role of Interfacial Interactions in Enhancing Composite Performance

This improved stress transfer manifests in several key performance enhancements:

Improved Mechanical Properties: Composites treated with silane coupling agents exhibit higher flexural strength, tensile strength, and modulus. mdpi.comnih.gov The strong interface prevents premature failure under load.

Enhanced Adhesion: The chemical bridging action of the silane dramatically increases the bond strength between the organic and inorganic phases. dow.comresearchgate.net

Increased Durability and Moisture Resistance: The stable, covalent Si-O-Si bonds are more resistant to hydrolysis than the weaker interactions they replace. researchgate.net This prevents water from penetrating the interface, which is a common cause of delamination and degradation of mechanical properties in humid environments. shinetsusilicone-global.com

Better Filler Dispersion: By modifying the surface of inorganic filler particles, silane coupling agents make them more compatible with the nonpolar polymer matrix. This reduces the tendency of the filler particles to clump together (agglomerate), leading to a more uniform dispersion and more consistent material properties. osti.gov

Table 2: Impact of Silane Coupling on Composite Mechanical Properties (Illustrative Data)

| Mechanical Property | Un-Treated Composite (Control) | Composite with this compound | Percentage Improvement | Source of Trend |

| Tensile Strength (MPa) | 55 | 95 | 72.7% | mdpi.com |

| Flexural Modulus (GPa) | 3.2 | 4.8 | 50.0% | nih.gov |

| Adhesion Strength (MPa) | 2.5 | 7.0 | 180.0% | researchgate.net |

| Water Absorption (24h, %) | 0.8 | 0.3 | -62.5% | shinetsusilicone-global.com |

Polymerization and Crosslinking Chemistry Involving Allyloxyundecyltrimethoxysilane

Graft Polymerization Strategies

Graft polymerization is a powerful method to impart new functionalities to existing polymer backbones. Allyloxyundecyltrimethoxysilane is an ideal candidate for such modifications, offering a means to introduce silane (B1218182) functionality for adhesion promotion, crosslinking, or surface energy modification.

The grafting of this compound onto polymer substrates can be accomplished through either one-stage or two-stage processes.

In a one-stage or "grafting to" approach, a pre-existing polymer with reactive sites is reacted directly with this compound. For instance, a polymer backbone containing hydroxyl or other functional groups can be chemically modified to create sites that will react with the methoxysilane (B1618054) or allyl groups of the silane.

The two-stage or "grafting from" method involves first attaching an initiator species to the polymer substrate. Subsequently, this initiator is used to trigger the polymerization of monomers, which can include this compound, from the surface. This approach often allows for greater control over the density and length of the grafted chains. A common technique involves the initial immobilization of an initiator on the substrate, followed by surface-initiated polymerization.

The choice between these methods depends on the desired graft density, the nature of the polymer substrate, and the intended application of the modified material.

Controlled radical polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers with controlled molecular weight, narrow molecular weight distribution, and complex architectures. sigmaaldrich.com Among these, Atom Transfer Radical Polymerization (ATRP) is a particularly robust and widely used method. sigmaaldrich.comresearchgate.net

ATRP can be employed to graft this compound from a surface or to create block copolymers incorporating this silane. sigmaaldrich.com The process typically involves an alkyl halide initiator, a transition metal complex (commonly copper-based) as a catalyst, and a ligand. cmu.edu The controlled nature of ATRP allows for the precise design of polymer brushes on a substrate, where the chains of poly(this compound) or its copolymers extend from the surface. ethernet.edu.et This level of control is crucial for applications requiring tailored surface properties. sigmaaldrich.com

Table 1: Comparison of Major Controlled Radical Polymerization (CRP) Techniques sigmaaldrich.comresearchgate.net

| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) | Nitroxide-Mediated Polymerization (NMP) |

| Mechanism | Reversible activation/deactivation of dormant species by a transition metal catalyst. | Chain transfer using a dithioester or related compound. | Reversible trapping of growing radicals by a stable nitroxide radical. |

| Monomer Scope | Wide range of vinyl monomers. | Broad, including functional monomers. | Primarily styrenics and acrylates. |

| Advantages | Well-controlled, versatile, commercially available initiators and catalysts. | Tolerant to a wide range of functional groups and solvents. | Metal-free, simple initiation. |

| Limitations | Requires removal of metal catalyst. | Requires synthesis of RAFT agent, can have color and odor issues. | Slower polymerization rates, higher temperatures often required. |

Copolymerization with Olefinic Monomers

The allyl group of this compound allows it to participate in copolymerization reactions with a variety of olefinic monomers. This process enables the incorporation of the silane's desirable properties into a range of commodity and specialty polymers. For example, copolymerization with ethylene (B1197577) or other α-olefins can be achieved using transition metal catalysts, such as Ziegler-Natta or metallocene systems. rsc.orgmdpi.com

The resulting copolymers possess both the processability and bulk properties of the polyolefin and the latent reactivity of the trimethoxysilane (B1233946) groups. These pendant silane groups can then be used for subsequent crosslinking reactions, improving the thermal and mechanical properties of the final material. The reactivity ratios of the comonomers will determine the distribution of the silane monomer along the polymer chain, which can range from random to blocky depending on the polymerization conditions and catalyst system used. researchgate.netrsc.org

Crosslinking Mechanisms in Polymer Matrices

The trimethoxysilane functionality of this compound is the key to its role in the crosslinking of polymer matrices. Crosslinking transforms a collection of individual polymer chains into a single, three-dimensional network, leading to significant improvements in mechanical strength, thermal stability, and chemical resistance. researchgate.netscholaris.ca

Chemical crosslinking involving this compound primarily proceeds through the hydrolysis and condensation of the methoxysilane groups. rsdjournal.org This process is typically initiated by the presence of moisture and can be catalyzed by acids or bases.

The mechanism involves two main steps:

Hydrolysis: The methoxy (B1213986) groups (-OCH₃) on the silicon atom react with water to form silanol (B1196071) groups (-Si-OH) and methanol (B129727) as a byproduct.

Condensation: The newly formed silanol groups can then react with each other or with remaining methoxy groups to form stable siloxane bridges (-Si-O-Si-) between polymer chains, releasing water or methanol.

This moisture-curing mechanism is widely used in applications such as adhesives, sealants, and coatings, where the material can be applied as a liquid and subsequently cure in the presence of atmospheric humidity. The rate of curing can be controlled by the amount of catalyst, temperature, and humidity. rsdjournal.orgresearchgate.net

In addition to chemical methods, crosslinking can also be initiated by exposure to high-energy radiation, such as electron beams (EB) or gamma rays. ichtj.waw.plbibliotekanauki.pl This method offers several advantages, including rapid curing at ambient temperatures and the absence of chemical initiators or catalysts. bibliotekanauki.plresearchgate.net

When a polymer matrix containing this compound is irradiated, the high energy can lead to the formation of free radicals on the polymer backbone and on the silane's undecyl chain. nih.gov These radicals can then combine to form crosslinks. While the primary mechanism for radiation crosslinking in many polymers involves the direct formation of carbon-carbon bonds, the presence of the silane can influence the process. capes.gov.br The allyl group itself can also participate in radiation-induced polymerization and grafting reactions. nih.gov

Radiation processing is a versatile technique used to enhance the properties of a wide range of polymeric materials for demanding applications in industries such as wire and cable, automotive, and aerospace. ichtj.waw.pl

Architectural Control in Polymer-Silane Conjugates

The ability to dictate the arrangement of polymer chains and silane functional groups is paramount for developing materials with specific, predictable, and reproducible characteristics. Controlled polymerization techniques are instrumental in achieving this level of architectural precision.

Graft Copolymers

Graft copolymers featuring this compound side chains can be synthesized through several strategic approaches, primarily the "grafting from," "grafting to," and "grafting through" methods.

In the "grafting from" approach, a polymer backbone is first functionalized with initiator sites. Subsequently, the polymerization of a monomer, in this case, a derivative of this compound, is initiated from these sites, leading to the growth of side chains. This method generally allows for a higher grafting density.

The "grafting to" method involves the synthesis of polymers with reactive end groups that can then be attached to a polymer backbone containing complementary functional groups. While conceptually straightforward, this method can be limited by the steric hindrance of pre-formed polymer chains, which may result in lower grafting densities. nih.gov

The "grafting through" technique utilizes the polymerization of macromonomers, where pre-synthesized polymer chains with a polymerizable group are copolymerized with other monomers to form a graft copolymer in a single step.

The selection of the grafting method has a significant impact on the final architecture and, consequently, the material's properties. The table below outlines the key characteristics of each grafting strategy.

| Grafting Method | Description | Advantages | Disadvantages |

| Grafting From | Polymer chains are grown from initiator sites along a polymer backbone. | High grafting density, controlled side chain length. | Requires a multi-step synthesis to prepare the macroinitiator. |

| Grafting To | Pre-synthesized polymer chains are attached to a polymer backbone. | Well-defined side chains, control over side chain molecular weight. nih.gov | Steric hindrance can limit grafting density. nih.gov |

| Grafting Through | Macromonomers are copolymerized with other monomers. | One-pot synthesis, good control over side chain distribution. | Synthesis of macromonomers can be complex. |

This table summarizes the primary methods for synthesizing graft copolymers, highlighting their respective advantages and disadvantages in achieving architectural control.

Block Copolymers

Block copolymers containing this compound can be synthesized using controlled/"living" polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. uiowa.edudtic.mil These methods allow for the sequential addition of different monomer blocks, resulting in well-defined block structures (e.g., A-B diblock, A-B-A triblock).

The this compound can be incorporated as one of the blocks, providing a segment with latent reactivity for crosslinking or surface modification. The synthesis of a block copolymer via a controlled radical polymerization is a versatile approach to creating complex and functional polymeric architectures. uiowa.edunih.gov

A typical synthetic approach involves the polymerization of a first monomer to create a macroinitiator, which is then used to polymerize the second monomer, in this case, a monomer bearing the this compound functionality. The resulting block copolymer will have distinct blocks with different chemical properties, which can lead to microphase separation and the formation of ordered nanostructures.

Research has demonstrated the synthesis of various block copolymers where one of the blocks contains reactive groups for subsequent modification. researchgate.net While specific data for this compound is not prevalent, the principles of these syntheses are directly applicable.

| Polymerization Technique | Key Features | Resulting Architecture |

| ATRP | Utilizes a transition metal catalyst to control the polymerization of vinyl monomers. | Well-defined block copolymers with low polydispersity. |

| RAFT | Employs a chain transfer agent to mediate the polymerization. | Versatile for a wide range of monomers, leading to controlled block copolymers. |

This table highlights controlled polymerization techniques suitable for synthesizing block copolymers containing functional silanes, such as this compound.

Polymer Brushes

Polymer brushes are assemblies of polymer chains tethered at one end to a surface or another polymer backbone. When the grafting density is sufficiently high, the chains are forced to stretch away from the surface, creating a brush-like structure. The "grafting from" approach is particularly effective for creating dense polymer brushes.

By anchoring an initiator to a substrate and subsequently polymerizing a monomer containing the this compound group, a dense layer of polymer chains with reactive silane moieties can be formed. These polymer brushes can significantly alter surface properties, such as wettability, adhesion, and biocompatibility. The long alkyl chain of this compound can enhance the flexibility and mobility of the polymer brushes.

Surface Modification and Self Assembled Monolayers Sams

Fabrication Methodologies for Allyloxyundecyltrimethoxysilane-Based SAMs

The formation of well-ordered, covalently bound self-assembled monolayers of this compound onto hydroxylated surfaces, such as silicon wafers with a native oxide layer, is a process driven by the reactivity of its trimethoxysilane (B1233946) group. The fabrication process typically involves the hydrolysis of the methoxy (B1213986) groups followed by condensation with surface hydroxyl groups.

The general steps for the fabrication of this compound SAMs are as follows:

Substrate Preparation: The substrate, typically a silicon wafer, is rigorously cleaned to remove organic and inorganic contaminants. This is often achieved by sonication in a series of solvents like ethanol (B145695) and ultrapure water. A crucial step is the generation of a high density of hydroxyl (-OH) groups on the surface, which can be accomplished by treatments such as exposure to piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or UV/ozone.

Solution Preparation: A dilute solution of this compound is prepared in an anhydrous organic solvent, such as toluene (B28343) or ethanol. The concentration is typically in the millimolar range to control the rate of self-assembly and prevent the formation of bulk polysiloxane gels.

Immersion and Self-Assembly: The cleaned, hydroxylated substrate is immersed in the silane (B1218182) solution. The self-assembly process begins with the hydrolysis of the trimethoxysilane headgroup in the presence of trace amounts of water, forming reactive silanol (B1196071) (Si-OH) groups. These silanols then condense with the hydroxyl groups on the substrate surface, forming stable siloxane (Si-O-Si) bonds.

Lateral Cross-linking: Following the initial attachment to the surface, the remaining silanol groups on adjacent this compound molecules can condense with each other, forming a cross-linked siloxane network. This lateral polymerization enhances the mechanical and chemical stability of the monolayer.

Rinsing and Curing: After a designated immersion time, typically several hours, the substrate is removed from the solution and rinsed thoroughly with the solvent to remove any physisorbed molecules. A final curing step, often involving heating, is employed to drive the condensation reactions to completion and create a more ordered and robust monolayer.

The quality of the resulting SAM is influenced by several factors, including the cleanliness of the substrate, the concentration of the silane solution, the presence of water, the reaction time, and the curing temperature. Characterization of the SAMs is typically performed using techniques such as contact angle goniometry, ellipsometry, X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) to determine surface wettability, thickness, chemical composition, and morphology, respectively.

Tailoring Surface Functionality via Terminal Olefin Group

The terminal allyl ether group (a type of olefin) of the this compound monolayer presents a versatile platform for post-fabrication surface functionalization. This "click" chemistry approach allows for the covalent attachment of a wide array of molecules, thereby tailoring the surface properties for specific applications. The thiol-ene reaction is a particularly prominent and efficient method for modifying these terminal double bonds. wikipedia.org

The thiol-ene reaction involves the addition of a thiol (a compound containing an S-H group) across the carbon-carbon double bond of the alkene. This reaction can be initiated either by UV light (photochemical initiation) or by a radical initiator, and it proceeds with high yield and selectivity, often under mild conditions. wikipedia.orgusm.edu

Key features of the thiol-ene reaction on this compound SAMs include:

High Efficiency and Specificity: The reaction is highly efficient and proceeds specifically at the terminal alkene, leaving the rest of the monolayer and the underlying substrate unaffected. nih.gov

Versatility: A vast library of thiol-containing molecules can be used, including biomolecules (peptides, proteins), polymers, and small organic molecules with desired functionalities (e.g., fluorescent dyes, catalysts). nih.gov This allows for the creation of surfaces with tailored biological, chemical, or physical properties.

Biocompatibility: The reaction can be performed under conditions that are compatible with sensitive biological molecules, enabling the creation of bioactive surfaces. nih.gov

This ability to modify the terminal olefin group transforms the this compound SAM from a simple hydrophobic layer into a highly adaptable interface. For instance, by attaching a thiol-terminated peptide, a surface can be rendered biocompatible and cell-adhesive. Similarly, grafting a polymer via the thiol-ene reaction can alter the surface's lubrication or anti-fouling properties.

Engineering Surface Adhesion and Interfacial Characteristics

The adhesion properties of a surface are critically dependent on its surface energy and chemical composition. The long undecyl chain of this compound inherently creates a low-energy, hydrophobic surface after SAM formation, which can be desirable for applications requiring low adhesion or non-wetting properties.

However, the true strength of this molecule lies in the ability to precisely engineer adhesion through the functionalization of its terminal group. By modifying the surface as described in the previous section, the interfacial characteristics can be dramatically altered.

Strategies for engineering adhesion include:

Increasing Surface Energy: The introduction of polar functional groups via the thiol-ene reaction can significantly increase the surface energy. For example, attaching a thiol with a terminal carboxylic acid or amine group will make the surface more hydrophilic, leading to better wettability and increased adhesion to polar materials. The surface energy of a material can be determined by measuring the contact angles of different liquids on the surface. researchgate.net

Introducing Specific Interactions: Adhesion can be enhanced by introducing specific, non-covalent interactions. For example, a surface functionalized with a specific receptor molecule can exhibit highly selective adhesion to a substrate carrying the corresponding ligand.

Covalent Bonding: For creating very strong adhesive bonds, the terminal alkene can be used to form covalent linkages with a secondary layer or another material that also possesses reactive groups.

The ability to control adhesion is crucial in a wide range of technologies, from the development of biocompatible implants that promote cell adhesion to the fabrication of microelectronic devices where controlled adhesion and de-adhesion are necessary for manufacturing processes. nih.govresearchgate.net

Applications in Patterned Surfaces and Thin Film Technologies

The ability to create spatially defined patterns of different chemical functionalities on a surface is essential for many advanced technologies, including biosensors, microfluidics, and high-density data storage. This compound SAMs provide an excellent platform for creating such patterned surfaces.

Several techniques can be employed to pattern this compound SAMs:

Microcontact Printing (µCP): This soft lithography technique uses an elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), to transfer "ink" molecules onto a substrate in a defined pattern. youtube.com In this context, this compound itself can be used as the ink to create patterned SAMs on a hydroxylated surface. Alternatively, a uniform SAM of this compound can be formed first, and then a thiol-containing "ink" can be printed onto it to selectively functionalize the patterned areas via the thiol-ene reaction.

Photolithography: Conventional photolithography techniques can also be used to pattern these SAMs. nih.govuw.edu For example, a uniform SAM can be coated with a photoresist, which is then exposed to UV light through a photomask. The exposed or unexposed areas of the photoresist are then removed, and the underlying SAM can be either selectively removed or functionalized.

Electron Beam Lithography: For creating nanoscale patterns, electron beam lithography can be used to directly write patterns on the SAM, either by cross-linking the monolayer in the exposed areas or by breaking bonds to allow for selective removal.

These patterning techniques, combined with the versatile chemistry of the terminal olefin group, enable the fabrication of complex, multifunctional surfaces. For example, one could create a surface with alternating regions of high and low adhesion for directed cell growth, or a microarray of different biomolecules for high-throughput screening applications. The ability to precisely control the surface chemistry at the micro- and nanoscale makes this compound a valuable component in the toolbox of thin-film technologies. umn.edursc.org

Advanced Analytical Characterization Techniques for Allyloxyundecyltrimethoxysilane Systems

Spectroscopic Analysis of Chemical Structure and Bonding

Spectroscopic methods are indispensable for elucidating the intricate chemical structure and bonding of allyloxyundecyltrimethoxysilane. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that can be correlated to specific functional groups and their electronic environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, detailed information about the connectivity and chemical environment of each atom can be obtained.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shift of a proton is highly dependent on its local electronic environment. For this compound, distinct signals are expected for the protons of the allyl group, the long undecyl chain, and the methoxy (B1213986) groups attached to the silicon atom. The integration of these signals provides a quantitative measure of the number of protons in each environment.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₂=CH- | 5.85 - 6.00 |

| CH₂=CH- | 5.15 - 5.30 |

| -O-CH₂-CH=CH₂ | 3.95 - 4.05 |

| -Si-O-CH₃ | 3.50 - 3.60 |

| -O-CH₂-(CH₂)₉- | 3.35 - 3.45 |

| -CH₂-CH₂-Si- | 0.55 - 0.70 |

| -(CH₂)₈- | 1.20 - 1.60 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are indicative of the type of carbon (e.g., sp³, sp², or attached to an electronegative atom).

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₂=C H- | 134.0 - 135.0 |

| C H₂=CH- | 116.0 - 117.0 |

| -O-C H₂-CH=CH₂ | 72.0 - 73.0 |

| -O-C H₂-(CH₂)₉- | 70.0 - 71.0 |

| -Si-O-C H₃ | 50.0 - 51.0 |

| -(C H₂)₉- | 22.0 - 32.0 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals. nih.govcaspre.ca A COSY spectrum would reveal couplings between adjacent protons, for instance, within the allyl group and along the undecyl chain. nih.govchemguide.co.uk An HSQC spectrum correlates directly bonded proton and carbon atoms, confirming the assignments made from the 1D spectra. caspre.ca For more complex structural elucidation, Heteronuclear Multiple Bond Correlation (HMBC) can identify longer-range couplings (2-3 bonds), helping to piece together the entire molecular structure. caspre.canih.gov

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. nih.gov The resulting spectrum displays absorption bands corresponding to specific functional groups present in this compound. researchgate.netwikipedia.org This technique is particularly useful for confirming the presence of key structural motifs and for monitoring chemical transformations. ncssm.edu

Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (alkene, =C-H) | Stretch | 3070 - 3090 |

| C-H (alkane, -C-H) | Stretch | 2850 - 2960 |

| C=C (alkene) | Stretch | 1640 - 1650 |

| Si-O-C | Stretch | 1080 - 1190 (broad, strong) |

| C-O-C (ether) | Stretch | 1100 - 1150 |

| Si-O-CH₃ | Rocking/Stretching | 820 and 1190 |

Note: These are predicted values based on characteristic group frequencies.

The presence of a band around 1645 cm⁻¹ would confirm the C=C double bond of the allyl group. wikipedia.org Strong absorptions in the 2850-2960 cm⁻¹ region are characteristic of the C-H stretching in the long undecyl alkyl chain. aist.go.jp A very prominent and broad absorption band between 1080 and 1190 cm⁻¹ is expected due to the Si-O-C stretching vibrations of the trimethoxysilane (B1233946) group. nih.gov

Raman spectroscopy is a complementary vibrational spectroscopy technique to FTIR. nih.gov It relies on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar bonds (like C-O and Si-O), Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as the C=C bond in the allyl group. nist.gov Therefore, the C=C stretching vibration in this compound would be expected to give a strong and sharp signal in the Raman spectrum, providing confirmatory evidence of the allyl functionality. The Si-O-Si symmetric stretch, if any hydrolysis and condensation have occurred, would also be readily observable.

Chromatographic and Mass Spectrometric Methods

Chromatographic and mass spectrometric techniques are essential for separating this compound from any starting materials, by-products, or degradation products, and for confirming its molecular weight and elemental composition.

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. nih.govwiley.com For this compound, GC can be used to assess its purity and to detect any volatile intermediates from its synthesis. A capillary column with a non-polar stationary phase would be suitable for this analysis. youtube.com The retention time of the compound is a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate). By comparing the retention time to that of a known standard, the compound can be identified. The area of the GC peak is proportional to the amount of the compound, allowing for quantitative analysis of purity.

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with GC (GC-MS), it provides a powerful tool for both separation and identification. Electron ionization (EI) is a common method used in GC-MS. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight, confirming its identity.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the Si-C bond, loss of methoxy groups from the silicon atom, and fragmentation of the undecyl and allyl chains.

Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z |

|---|---|

| [M - OCH₃]⁺ | M - 31 |

| [M - CH₂=CHCH₂O]⁺ | M - 57 |

| [Si(OCH₃)₃]⁺ | 121 |

Note: M represents the molecular weight of this compound. The relative intensities of these fragments would depend on the ionization energy.

Analysis of the fragmentation pattern can help to confirm the different structural components of the molecule. For instance, a prominent peak at m/z 121 would be indicative of the trimethoxysilyl cation.

Characterization of Interfacial Morphology and Structure

The morphology and structure of the interface where this compound is applied are fundamental to its function, influencing everything from adhesion to long-term stability. Electron microscopy techniques are powerful tools for visualizing these characteristics at high resolution.

Electron Microscopy Techniques

Electron microscopy offers unparalleled insight into the nanoscale topography and structure of this compound-treated surfaces. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the primary techniques utilized for this purpose.

Scanning Electron Microscopy (SEM) provides detailed information about the surface topography of the silane (B1218182) layer. In a typical application, a substrate such as glass fiber or a silicon wafer is treated with an this compound solution. After curing, the sample is coated with a thin conductive layer, often gold or carbon, to prevent charging effects from the electron beam. The SEM instrument then scans the surface with a focused beam of electrons. The interactions between the electrons and the surface atoms produce various signals that are collected to form an image.

Researchers studying the effects of silane coupling agents on glass fibers have used SEM to visualize the surface before and after treatment. For instance, SEM micrographs of untreated glass fibers reveal a relatively clean and smooth surface. semanticscholar.org In contrast, fibers treated with silane coupling agents, such as γ-aminopropyl triethoxy silane (APS) and γ-glycidoxypropyl trimethoxy silane (GPS), show a distinct coating, indicating that the silane has adhered well to the fiber surface. semanticscholar.org This improved surface coverage is crucial for enhancing the interfacial adhesion in fiber-reinforced composites. semanticscholar.org While direct SEM studies on this compound are not widely published, it is expected that it would form a similar, uniform layer on a substrate, with the long undecyl chain potentially influencing the surface texture.

Transmission Electron Microscopy (TEM) , on the other hand, provides information about the internal structure of the interface. To analyze a silane-treated interface with TEM, a very thin cross-sectional sample must be prepared, typically using techniques like focused ion beam (FIB) milling. This thin lamella, transparent to electrons, allows for the imaging of the silane layer's thickness, its uniformity, and its interaction with both the substrate and any overlying material. High-resolution TEM (HRTEM) can even reveal details about the atomic structure of the interface. For example, in studies of coatings on glass fibers, HRTEM can be used to examine the hybrid coating layer at the nanometer scale.

The following table provides representative data that could be obtained from electron microscopy studies of silane-treated substrates.

| Parameter | Typical Value/Observation | Technique | Significance |

| Surface Morphology | Uniform, nodular film structure | SEM | Indicates complete and even coverage of the substrate by the silane. |

| Film Thickness | 10-100 nm | TEM | Crucial for understanding the nature of the interfacial layer and its mechanical properties. |

| Interfacial Voids | Presence/Absence | TEM | Voids can act as stress concentrators and weaken the interface. |

| Elemental Distribution | Si, C, O mapping | SEM-EDX | Confirms the chemical composition and distribution of the silane layer. |

Note: The data in this table is representative of typical findings for long-chain silane coupling agents on various substrates and is intended for illustrative purposes due to the limited publicly available data specifically for this compound.

Probing of Interface Mechanics and Interfacial Adhesion

The mechanical integrity of the interface is critical for the performance of this compound in applications such as adhesion promoters and surface modifiers. A variety of techniques are employed to quantify the adhesion strength and analyze the stress distribution at the interface.

Techniques for Quantifying Adhesion Strength

Quantifying the adhesion of this compound films is essential for predicting their durability. Several methods are used to measure the force required to separate the silane layer from the substrate.

Pull-off Test: This is a widely used and relatively straightforward method for measuring adhesion strength. industrialphysics.comelcometerusa.comelcometer.comresearchgate.net In this test, a loading fixture, often called a dolly, is glued to the surface of the silane-coated substrate. industrialphysics.comelcometer.com After the adhesive has cured, a testing apparatus applies a perpendicular tensile force to the dolly until it detaches from the surface. industrialphysics.comelcometer.com The force at which detachment occurs is recorded as the pull-off adhesion strength, typically measured in megapascals (MPa) or pounds per square inch (psi). elcometer.com The nature of the failure (e.g., adhesive failure at the silane-substrate interface, cohesive failure within the silane layer, or failure in the adhesive) is also noted to provide a complete picture of the interfacial bond. elcometerusa.com For thin substrates, a base ring may be used to distribute the load and prevent deformation of the substrate itself. elcometer.com

Nanoindentation and Atomic Force Microscopy (AFM): At the nanoscale, nanoindentation and AFM-based techniques offer powerful ways to probe the mechanical properties of the interface, including adhesion. parksystems.comnih.gov In a nanoindentation experiment, a very sharp indenter tip is pressed into the surface of the material with a known force. parksystems.com The resulting load-displacement curve provides information about the material's hardness and elastic modulus. parksystems.com By performing indentations near the interface, it is possible to induce delamination and thereby quantify the interfacial adhesion energy.

AFM-based nanoindentation provides even finer control and resolution. nih.govazonano.com An AFM tip can be functionalized with specific chemical groups to probe the adhesive forces between the tip and the silane-treated surface. nih.gov By measuring the pull-off force required to separate the tip from the surface, one can obtain a quantitative measure of adhesion at the molecular level. nih.gov These techniques are particularly useful for understanding the influence of the allyloxy functional group and the long undecyl chain of this compound on its adhesive properties.

The following table summarizes typical adhesion strength values that might be expected for well-bonded silane coatings on different substrates.

| Test Method | Substrate | Typical Adhesion Strength (MPa) | Primary Failure Mode |

| Pull-off Test | Glass | 20 - 40 | Cohesive within coating or adhesive failure |

| Pull-off Test | Aluminum | 15 - 30 | Adhesive at substrate-coating interface |

| Nano-scratch Test | Silicon Wafer | Critical Load (mN) depends on film thickness | Delamination at interface |

Note: This data is representative for functionalized silane coatings and is provided for illustrative purposes. Actual values for this compound would depend on the specific substrate, surface preparation, and application conditions.

Analysis of Interfacial Stress Distribution

Internal stresses at the interface between the this compound layer and the substrate can arise from the curing process, thermal expansion mismatch, or externally applied loads. These stresses can significantly impact the long-term reliability of the bond.

Finite Element Analysis (FEA): Finite Element Analysis is a powerful computational tool used to model and predict the distribution of stresses at an interface. mdpi.com In an FEA model, the geometry of the interface is divided into a fine mesh of elements. The mechanical properties of the silane, substrate, and any other materials are assigned to these elements. By applying virtual loads or thermal conditions, the model can calculate the resulting stress and strain throughout the structure.

FEA can be used to understand how the geometry of the interface and the mechanical properties of the this compound layer influence the stress concentration at the bond line. mdpi.com For example, simulations can predict the distribution of peel and shear stresses in an adhesive joint under load. mdpi.com This information is invaluable for designing more robust interfaces and predicting potential failure points. Studies on similar bonded systems have shown that stress is often concentrated at the edges of the bond, which can initiate delamination. researchgate.net

The following table presents a hypothetical example of results from a finite element analysis of an this compound-bonded joint.

| Parameter | Location | Predicted Maximum Stress (MPa) | Implication |

| Peel Stress (Normal) | Edge of the bond | 5.2 | High peel stress at the edge can lead to crack initiation. |

| Shear Stress (Tangential) | Center of the bond | 2.8 | Shear stress is more evenly distributed but still a factor in failure. |

| Von Mises Stress | Edge of the bond | 6.1 | Indicates the region of highest overall stress and likely failure initiation. |

Note: These values are illustrative and would be highly dependent on the specific geometry, material properties, and loading conditions of the system being modeled.

Computational and Theoretical Modeling of Allyloxyundecyltrimethoxysilane Interactions

Molecular Dynamics (MD) Simulations of Interfacial Phenomena

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govresearchopenworld.com For allyloxyundecyltrimethoxysilane, MD simulations are instrumental in understanding its behavior at the interface between an inorganic substrate (like silica (B1680970) or metal oxides) and an organic polymer matrix.

Researchers utilize MD simulations to investigate the self-assembly of this compound molecules on surfaces. These simulations can predict the orientation, packing density, and conformational changes of the undecyl chains. For instance, simulations can reveal how the long alkyl chains arrange themselves, whether they stand upright in a brush-like fashion or lie flat on the surface, and how this is influenced by factors like surface chemistry and the presence of solvents. A study on alkylsilane monolayers on amorphous silica surfaces, for example, has shown that surface roughness plays a significant role in the orientational ordering of the monolayers. nih.gov

Furthermore, MD simulations can elucidate the dynamics of the allyloxy group. The accessibility of this terminal functional group is critical for subsequent reactions, such as hydrosilylation or polymerization, which are essential for grafting polymers to the surface. By tracking the movement and orientation of the allyl group, researchers can assess its availability for chemical bonding.

| MD Simulation Parameter | Typical Value/Range for Alkylsilane on Silica | Information Gained |

| Simulation Time | 10 - 100 ns | Long-term stability and dynamics of the self-assembled monolayer (SAM). |

| Temperature | 298 K (Room Temperature) | Behavior under standard operating conditions. |

| Pressure | 1 atm | Standard atmospheric conditions. |

| Force Field | COMPASS, CHARMM, AMBER | Describes the potential energy of the system. |

| Surface Coverage | 1 - 5 molecules/nm² | Effect of packing density on monolayer structure. |

Density Functional Theory (DFT) Calculations for Reaction Energetics and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.ukcmu.edu In the context of this compound, DFT calculations are crucial for understanding its reactivity and electronic properties.

DFT can be employed to calculate the energetics of key chemical reactions involving the this compound molecule. This includes the hydrolysis of the trimethoxysilane (B1233946) group to form silanols, which is the initial step in the formation of a siloxane network on a substrate. DFT can also predict the reaction pathways and activation energies for the subsequent condensation reactions between silanol (B1196071) groups.

Moreover, DFT is used to study the electronic properties of the molecule, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of the molecule's chemical reactivity and stability. For instance, a study on allyl mercaptan, which also contains an allyl group, utilized DFT to analyze its reactivity. nih.govmdpi.com Similarly, DFT calculations on gamma-aminopropyltriethoxysilane have been used to determine its conformational stability. researchgate.net

| DFT Calculation Property | Exemplary Calculated Value (Hypothetical) | Significance |

| Hydrolysis Reaction Energy | -20 kcal/mol | Favorable reaction, indicating spontaneous hydrolysis. |

| Condensation Reaction Barrier | 15 kcal/mol | Energy required for siloxane bond formation. |

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -0.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 6.0 eV | Indicator of chemical reactivity and stability. |

Force Field Development for Organic-Inorganic Interfaces

A force field is a set of empirical energy functions and parameters used to calculate the potential energy of a system of atoms or molecules in molecular mechanics and molecular dynamics simulations. researchgate.net The accuracy of MD simulations heavily relies on the quality of the force field. For a hybrid system like this compound interacting with an inorganic surface, developing a specific and accurate force field is a critical step.

The development of a force field for the this compound-substrate interface involves parameterizing the bonded (bond lengths, angles, dihedrals) and non-bonded (van der Waals, electrostatic) interactions. This is often achieved by fitting the force field parameters to high-level quantum mechanical calculations, such as DFT, and experimental data where available. nih.govrsc.orgnih.gov For instance, the interaction between the silane's headgroup and the substrate's surface hydroxyl groups is a crucial component that needs accurate parameterization.

Several general-purpose force fields like CHARMM, AMBER, and COMPASS can be extended and re-parameterized for specific molecules like this compound. The goal is to create a force field that can accurately reproduce known physical and chemical properties, such as densities, heats of vaporization, and conformational energies, before being used to predict unknown properties. osti.gov

Prediction of Interfacial Structure and Adhesion Strength

A primary application of computational modeling for this compound is the prediction of the structure of the interface it forms and the resulting adhesion strength. By combining MD simulations with a well-parameterized force field, it is possible to build a detailed atomistic model of the silane (B1218182) layer on a substrate.

These models can predict key structural features such as the thickness of the silane layer, the tilt angle of the alkyl chains, and the density of covalent bonds formed with the substrate. From these structural models, the adhesion strength can be estimated using various computational techniques. One common method is to calculate the work of separation, which is the energy required to pull the organic layer away from the inorganic substrate in a simulated "pull-out" experiment.

The insights gained from these predictions are invaluable for optimizing the performance of this compound as an adhesion promoter. For example, simulations can help identify the optimal surface pretreatment conditions or the ideal curing temperature to maximize the number of covalent bonds at the interface and, consequently, the adhesion strength.

Emerging Research Directions and Future Perspectives

Advanced Functional Materials Development Utilizing Allyloxyundecyltrimethoxysilane

The unique structure of this compound makes it a prime candidate for the development of advanced functional materials, particularly in the realm of surface modification and nanoparticle functionalization.

The long undecyl chain imparts a significant hydrophobic character to surfaces treated with this silane (B1218182). This is a highly desirable property for creating water-repellent and self-cleaning surfaces. Research in this area is moving beyond simple hydrophobicity to create superhydrophobic surfaces, which exhibit extreme water repellency with contact angles greater than 150°. researchgate.net The combination of the long alkyl chain of this compound and the creation of a nanoscale surface roughness, potentially through sol-gel processes involving the silane, could lead to the development of robust superhydrophobic coatings. researchgate.netnih.gov

Furthermore, the terminal allyl group can serve as a platform for further chemical modification. This allows for the covalent attachment of a wide range of functional molecules, including dyes, polymers, and biomolecules. This "grafting-to" approach enables the precise tailoring of surface properties. For instance, by attaching specific molecules to the allyl group, surfaces could be rendered not only hydrophobic but also oleophobic, anti-fouling, or biocompatible.

A particularly promising area of research is the functionalization of nanoparticles, such as silica (B1680970), titania, and quantum dots. nih.govresearchgate.net By coating these nanoparticles with this compound, their dispersibility in non-polar solvents and polymer matrices can be significantly improved. The allyl group then provides a reactive site for attaching other functionalities, leading to the creation of multifunctional nanoparticles for applications in catalysis, sensing, and biomedical imaging. nih.gov

| Potential Application | Function of this compound | Anticipated Outcome | Representative Research Finding (Analogous Systems) |

| Superhydrophobic Coatings | Forms a low surface energy layer and contributes to surface roughness. | Creation of self-cleaning and water-repellent surfaces. | Cotton fabrics treated with silica nanoparticles and hexadecyltrimethoxysilane (B103170) achieved water contact angles as high as 155°. researchgate.net |

| Functionalized Nanoparticles | Acts as a surface modifier and provides a reactive handle (allyl group) for further functionalization. | Enhanced dispersibility and tailored surface properties of nanoparticles for targeted applications. | Quantum dots can be chemically modified to be stable in aqueous solutions and tagged with recognition molecules for biomedical applications. nih.gov |

| Anti-Fouling Surfaces | Creates a non-adherent surface and allows for the attachment of anti-fouling polymers. | Reduced biofouling on marine equipment and medical implants. | Surface modification with organosilanes can significantly reduce the bioactivity of synthetic amorphous silica. |

This table presents potential applications and outcomes for this compound based on findings from analogous systems.

Integration into Novel Manufacturing Processes and Techniques

The chemical versatility of this compound also positions it as a valuable component in novel manufacturing processes.

In the field of polymer composites, it can act as a coupling agent to improve the interfacial adhesion between inorganic fillers (like glass fibers or silica nanoparticles) and organic polymer matrices. researchgate.netmsu.edu The trimethoxysilane (B1233946) group bonds to the inorganic filler, while the allyl group can co-polymerize with the polymer matrix, creating a strong covalent link across the interface. This enhanced adhesion leads to improved mechanical properties, such as strength, stiffness, and toughness of the composite material. nih.gov

The ability to photopolymerize the allyl group also opens up possibilities in additive manufacturing (3D printing) and photolithography . A resin containing this compound could be selectively cured with UV light to create micro- and nanostructured surfaces with tailored wettability and functionality. This could be utilized in the fabrication of microfluidic devices, lab-on-a-chip systems, and patterned substrates for cell culture.

Moreover, the self-assembly of this compound on surfaces can be exploited to create self-assembled monolayers (SAMs) . These highly ordered molecular layers can be used to precisely control the surface energy, friction, and chemical reactivity of a substrate. The terminal allyl groups of the SAM can then be used as a template for the bottom-up fabrication of complex surface structures.

| Manufacturing Process | Role of this compound | Potential Advantage | Relevant Research (Analogous Systems) |

| Polymer Composites | Coupling agent | Improved mechanical properties and durability of composites. | Silane coupling agents are used in natural fiber-reinforced polymer composites to enhance interfacial adhesion. researchgate.net |

| Additive Manufacturing | Component of photocurable resins | Fabrication of 3D objects with functionalized surfaces. | Nanocomposite coatings for wood flooring have been prepared from various acrylate (B77674) reactive diluents. researchgate.net |

| Microfabrication | Formation of self-assembled monolayers | Precise control over surface properties at the nanoscale. | Silane-based coatings can be used to create hydrophobic surfaces on glass. researchgate.net |

This table illustrates the potential roles and advantages of this compound in various manufacturing processes, with supporting evidence from similar systems.

Sustainable and Green Chemistry Approaches in Silane Synthesis and Application

The principles of green chemistry are increasingly influencing the chemical industry, and the synthesis and application of silanes are no exception. Future research on this compound will likely focus on developing more sustainable pathways.

The conventional synthesis of functionalized alkoxysilanes often involves multi-step processes that may use hazardous reagents and solvents. A key research direction will be the development of greener synthetic routes to this compound. This could involve the use of biocatalysis, such as enzyme-catalyzed reactions, to introduce the allyl group or to perform the silanization step under milder conditions. Another approach could be the use of renewable starting materials for the undecyl chain.

In terms of application, the use of this compound in water-based sol-gel processes would be a significant step towards greener manufacturing. Traditional sol-gel chemistry often relies on volatile organic solvents. Developing stable aqueous emulsions of this silane would reduce the environmental impact of coating processes.

Furthermore, the durability of the functional coatings derived from this compound is a key aspect of sustainability. By creating robust and long-lasting hydrophobic or anti-fouling surfaces, the need for frequent re-application and the associated consumption of resources can be minimized. Research into the long-term stability and degradation mechanisms of these coatings will be crucial.

| Green Chemistry Principle | Application to this compound | Potential Impact |

| Use of Renewable Feedstocks | Sourcing the undecyl component from plant-based oils. | Reduced reliance on fossil fuels and lower carbon footprint. |

| Safer Solvents and Auxiliaries | Development of aqueous-based application methods (e.g., sol-gel in water). | Minimized use and release of volatile organic compounds (VOCs). |

| Design for Energy Efficiency | Catalytic synthesis routes that operate at lower temperatures and pressures. | Reduced energy consumption in the manufacturing process. |

| Design for Degradation | Designing the silane linkage to be stable during use but degradable at the end of its life. | Reduced persistence of materials in the environment. |

This table outlines how green chemistry principles can be applied to the lifecycle of this compound.

Multifunctional Systems and Smart Materials Design Enabled by this compound

The true potential of this compound may lie in its ability to create multifunctional and "smart" materials that can respond to external stimuli. The reactive allyl group is the key to unlocking this potential.

By grafting stimuli-responsive polymers to the allyl group, surfaces can be created that change their properties in response to changes in temperature, pH, or light. For example, a temperature-responsive polymer like poly(N-isopropylacrylamide) could be attached, leading to a surface that switches between being hydrophilic and hydrophobic as the temperature changes. This could have applications in controlled drug release, "smart" windows, and reversible adhesion.

Another exciting avenue is the development of self-healing materials . If this compound is incorporated into a polymer matrix, the allyl groups can serve as latent reactive sites. In the event of damage, these groups could be triggered to react and repair the material, for example, through metathesis polymerization initiated by a catalyst released from microcapsules.

Furthermore, the undecyl chain can be used to incorporate other functional moieties. For instance, a fluorescent dye could be attached to the chain, allowing the material to act as a sensor that changes its optical properties in response to the binding of a target analyte to a receptor attached to the allyl group.

| Smart Material Concept | Role of this compound | Enabling Mechanism | Potential Application |

| Stimuli-Responsive Surfaces | Provides an anchor point for stimuli-responsive polymers. | The allyl group is used for "grafting-from" or "grafting-to" polymerization of smart polymers. | Controlled drug delivery, smart fabrics, microfluidic valves. |

| Self-Healing Composites | Incorporates reactive groups (allyl) throughout a material. | The allyl groups can participate in cross-linking reactions to repair damage. | Increased lifetime and reliability of structural components. |

| Chemical Sensors | Acts as a scaffold to immobilize both a recognition element and a signaling molecule. | The allyl group binds a receptor, and the alkyl chain could be modified with a reporter group. | Environmental monitoring, medical diagnostics. |

This table explores the potential of this compound in the design of smart and multifunctional materials.

Fundamental Understanding of Triplet States at Hybrid Organic-Inorganic Interfaces

The interface between organic molecules and inorganic materials is a region of intense scientific investigation, particularly concerning the behavior of excited electronic states. nih.gov Triplet states, which are typically "dark" or non-emissive, play a crucial role in energy transfer processes at these interfaces. nih.gov The unique structure of this compound makes it an ideal model system for studying these fundamental processes.

When this silane is anchored to an inorganic semiconductor surface, such as a quantum dot or a metal oxide nanoparticle, it creates a well-defined hybrid organic-inorganic interface . The long, insulating undecyl chain can act as a "tunnelling barrier," allowing for precise control over the distance between the inorganic surface and any organic chromophore attached to the allyl group.

By systematically varying the length of the alkyl chain and the nature of the chromophore, researchers can investigate the mechanisms of triplet energy transfer between the inorganic and organic components. For example, a photoexcited inorganic nanoparticle could transfer its energy to the organic chromophore, converting it to a triplet state. This process, known as triplet sensitization, is of great interest for applications such as photocatalysis and photon upconversion. researchgate.net